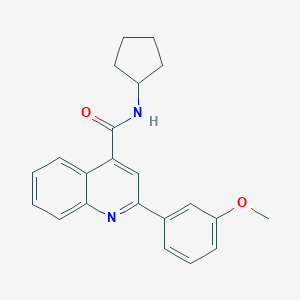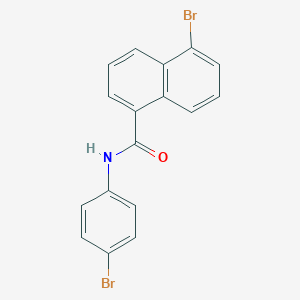![molecular formula C24H20N2O2S B334537 N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide](/img/structure/B334537.png)
N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide is a complex organic compound with the molecular formula C22H16N2OS. This compound is known for its unique structural features, which include a biphenyl group, a thiazole ring, and an ethoxybenzamide moiety. It is used in various scientific research applications due to its potential biological activities and chemical properties .
Méthodes De Préparation
The synthesis of N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the biphenyl group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Formation of the ethoxybenzamide moiety: This step involves the reaction of the thiazole derivative with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:
- N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-4-butoxybenzamide
- N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)acetamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C24H20N2O2S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-ethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H20N2O2S/c1-2-28-22-11-7-6-10-20(22)23(27)26-24-25-21(16-29-24)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,2H2,1H3,(H,25,26,27) |
Clé InChI |
KVAFYYWJMCMRMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B334454.png)
![2-(5-bromo-2-isopropoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B334455.png)
![ETHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B334456.png)
![Ethyl 2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334457.png)
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B334458.png)
![METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B334463.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B334464.png)
![Methyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334465.png)

![3-{[4-(Dimethylamino)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B334471.png)
![3-(2-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B334472.png)
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334473.png)


